Maleic acid, chemically known as cis-butenedioic acid, is a dicarboxylic acid with the molecular formula . It is characterized by two carboxyl groups (-COOH) attached to a butene backbone, specifically in the cis configuration, distinguishing it from its trans isomer, fumaric acid. Maleic acid appears as a colorless crystalline solid with a faint odor and is highly soluble in water. Its melting point is approximately 135 °C, and it has a heat of combustion of -1,355 kJ/mol, which is higher than that of fumaric acid
The primary industrial method for synthesizing maleic acid involves the hydrolysis of maleic anhydride, which itself is produced through the oxidation of hydrocarbons such as benzene or butane. This process typically employs catalytic oxidation techniques. Maleic anhydride can be derived from n-butene through a series of
Studies on maleic acid interactions focus mainly on its reactivity with various reagents and its biological implications. For instance:
These interactions highlight both its chemical versatility and biological significance.
Compound | Molecular Formula | Melting Point (°C) | Solubility in Water | Unique Features |
---|---|---|---|---|
Maleic Acid | 135 | High | Cis configuration; intramolecular hydrogen bonding | |
Fumaric Acid | 287 | Low | Trans configuration; less soluble | |
Malic Acid | 130 | Moderate | Contains a hydroxyl group; derived from hydration of maleic acid | |
Succinic Acid | 185 | Moderate | Saturated dicarboxylic acid; no double bonds |
Maleic acid's cis configuration allows for unique intramolecular hydrogen bonding not present in fumaric acid, contributing to its distinct physical properties and reactivity patterns
Maleic acid, first synthesized in 1834 by Théophile-Jules Pelouze through the dehydration of malic acid, marked a pivotal moment in organic chemistry. Its industrial significance emerged in 1919 with the catalytic oxidation of benzene, a process commercialized to meet growing demands for polymer precursors. The name "maleic" derives from the Latin mālum (apple), reflecting its etymological link to malic acid, which was isolated from apple juice in 1785 by Carl Wilhelm Scheele. Early research on maleic acid and its isomer, fumaric acid, laid the groundwork for understanding geometric isomerism, a concept later formalized by van’t Hoff and Wislicenus. Maleic acid’s planar structure and reactivity have made it a cornerstone in synthetic chemistry. As a precursor to fumaric acid, it facilitates studies on isomerization mechanisms. Its conjugated double bond and carboxyl groups enable diverse reactions, including esterification and addition, critical for producing polymers like polyester resins. Maleic anhydride, derived from maleic acid, is indispensable in manufacturing coatings, adhesives, and surfactants, with global production exceeding 1.8 million metric tons annually. The IUPAC name (2Z)-butenedioic acid underscores its cis configuration, distinguishing it from the trans isomer fumaric acid. Common synonyms include cis-butenedioic acid and toxilic acid, while its CAS registry number is 110-16-7. Classified as an α,β-unsaturated dicarboxylic acid, maleic acid’s molecular formula $$ \text{C}4\text{H}4\text{O}_4 $$ reflects two carboxylic acid groups flanking a central double bond. Significance in Organic Chemistry
Nomenclature and Classification
Irritant